4-Methyl-7-nitroisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolinone family. This compound features a methyl group at the fourth position and a nitro group at the seventh position of the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. The unique arrangement of functional groups in 4-Methyl-7-nitroisoquinolin-1(2H)-one contributes to its reactivity and potential applications in various scientific fields.
4-Methyl-7-nitroisoquinolin-1(2H)-one can be synthesized through nitration processes involving isoquinolinones. It is classified under the broader category of nitro-substituted isoquinolines, which are recognized for their utility in organic synthesis and pharmacological research. The compound's structural characteristics allow it to participate in various chemical reactions, enhancing its relevance in both academic and industrial settings.
The synthesis of 4-Methyl-7-nitroisoquinolin-1(2H)-one typically involves the nitration of 4-Methylisoquinolin-1(2H)-one using a mixture of concentrated sulfuric acid and nitric acid. This method allows for the selective introduction of the nitro group at the seventh position. The reaction conditions must be carefully controlled to prevent over-nitration or decomposition of the product.
The molecular structure of 4-Methyl-7-nitroisoquinolin-1(2H)-one can be represented as follows:
This formula indicates that the compound contains 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structural integrity is defined by the isoquinoline framework with specific substitutions that influence its chemical behavior.
4-Methyl-7-nitroisoquinolin-1(2H)-one can undergo various chemical transformations:
The specific conditions for these reactions depend on the desired outcome and can include variations in temperature, pressure, and choice of solvents or catalysts.
The mechanism of action for 4-Methyl-7-nitroisoquinolin-1(2H)-one primarily involves its interaction with biological targets through its nitro group. Upon reduction within biological systems, it can form reactive intermediates that may:
These interactions highlight its potential as a pharmacophore in drug development.
The presence of both methyl and nitro groups affects its reactivity:
4-Methyl-7-nitroisoquinolin-1(2H)-one has several applications across different scientific fields:
Isoquinoline derivatives constitute a privileged scaffold in medicinal chemistry, with their therapeutic applications dating back to the isolation of natural alkaloids like papaverine in the 19th century. The structural complexity and aromatic character of the isoquinoline nucleus facilitated diverse synthetic innovations, culminating in the development of clinically significant agents. Classical synthetic methodologies such as the Bischler-Napieralski reaction (1893) and Pictet-Spengler reaction (1911) enabled efficient construction of the isoquinoline core through intramolecular electrophilic cyclization strategies [5]. These foundational methods provided access to tetrahydroisoquinoline frameworks prevalent in bioactive alkaloids.
Modern adaptations have focused on regioselective functionalization to optimize pharmacological properties. For instance, the Skraup synthesis—originally developed for quinoline derivatives—was adapted for isoquinoline systems, allowing selective installation of substituents at the C-7 position through careful control of reaction conditions [4]. This evolution reflects a broader trend where transition-metal-catalyzed reactions (e.g., palladium-mediated cyclizations) have superseded classical approaches to achieve superior regiocontrol and functional group tolerance [5]. The historical progression underscores the scaffold’s versatility, enabling its application across antiviral, anticancer, and antibacterial domains.
Nitro-substituted isoquinolinones have emerged as critical pharmacophores in combating multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.). The World Health Organization (WHO) classifies carbapenem-resistant A. baumannii and P. aeruginosa as "critical priority" pathogens due to their resistance mechanisms and mortality rates [6]. Nitro groups enhance bioactivity through multiple mechanisms:
Table 1: ESKAPE Pathogens Prioritized by WHO and Resistance Mechanisms
Pathogen | WHO Priority Category | Key Resistance Mechanism |
---|---|---|
Acinetobacter baumannii | Critical | Carbapenemase production, efflux pumps |
Pseudomonas aeruginosa | Critical | Extended-spectrum β-lactamases (ESBLs) |
Enterococcus faecium | High | Vancomycin resistance (VRE) |
Staphylococcus aureus | High | Methicillin resistance (MRSA) |
Compounds like 4-methyl-7-nitroisoquinolin-1(2H)-one disrupt bacterial viability by inhibiting poly(ADP-ribose) polymerase (PARP)—an enzyme critical for DNA repair—thereby overcoming conventional resistance pathways [6]. This positions nitroisoquinolinones as templates for novel antibacterials devoid of cross-resistance with existing drug classes.
4-Methyl-7-nitroisoquinolin-1(2H)-one exemplifies strategic molecular design in heterocyclic chemistry. Its structure features three key pharmacophoric elements:
Table 2: Structural and Physicochemical Properties of 4-Methyl-7-nitroisoquinolin-1(2H)-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₈N₂O₃ | Balanced heteroatom content for bioactivity |
Molecular Weight | 204.18 g/mol | Optimal for cell penetration |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
Topological Polar Surface Area | 65.5 Ų | Predicts moderate oral bioavailability |
The scaffold’s synthetic versatility enables diversification at multiple sites: The methyl group undergoes oxidation to carboxylic acids, the nitro group facilitates reduction to amines for further derivatization, and the lactam nitrogen participates in alkylation reactions . This adaptability has spurred hybrid scaffold development, including fusion with triazoles or pyrrolidines to enhance target engagement. Compared to first-generation heterocyclic agents like oxazolidinones (e.g., linezolid), 4-methyl-7-nitroisoquinolin-1(2H)-one offers broader vectoriality for structural optimization while retaining metabolic stability—a critical advancement in scaffold-based drug design [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7